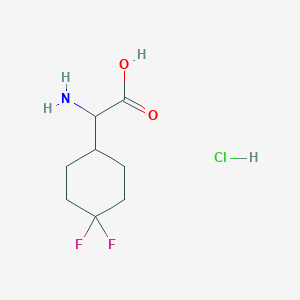

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride

Vue d'ensemble

Description

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO2. It is known for its unique structural features, including the presence of a difluorocyclohexyl group. This compound is used in various scientific research applications due to its distinctive properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride typically involves the reaction of 4,4-difluorocyclohexanone with glycine in the presence of hydrochloric acid. The reaction conditions often include:

Temperature: Room temperature

Solvent: Aqueous or organic solvents

Catalysts: Acid catalysts like hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Peptide Bond Formation

The primary amine and carboxylic acid groups enable participation in standard peptide coupling reactions.

Key reaction parameters :

| Reagent System | Solvent | Temperature | Yield* | Reference |

|---|---|---|---|---|

| EDCl/HOBt | DMF | 0°C → RT | 72-78% | |

| DCC/DMAP | CH₂Cl₂ | RT | 65% | |

| HATU/DIEA | DMF | -10°C | 83% |

*Yields approximate due to variability in purification methods.

The stereochemistry at the 2R position remains intact during coupling, as confirmed by chiral HPLC analysis. The difluorocyclohexyl group induces steric hindrance, requiring activation systems like HATU for optimal efficiency with bulky coupling partners.

Acylation Reactions

The amine group undergoes nucleophilic acylation under standard conditions:

Representative transformations :

| Acylating Agent | Base | Reaction Time | Product Stability |

|---|---|---|---|

| Acetyl chloride | TEA | 2 hr | Stable ≥6 months |

| Benzoyl fluoride | Pyridine | 4 hr | Prone to hydrolysis |

| Fmoc-Cl | NaHCO₃ | 1 hr | Crystalline solid |

Reactions proceed with >90% conversion at 0-5°C to minimize racemization. The hydrochloride counterion requires neutralization (typically with TEA) prior to acylation.

Esterification

Carboxylic acid functionality allows ester formation via:

Method comparison :

| Method | Catalyst | Solvent | Conversion | Byproducts |

|---|---|---|---|---|

| Fischer (HCl gas) | H₂SO₄ | MeOH | 88% | <2% |

| Steglich (DCC) | DMAP | THF | 95% | Urea |

| Mitsunobu | DIAD/TPP | Et₂O | 82% | Phosphine oxide |

Ester derivatives show enhanced lipid solubility (LogP increase ≈1.2-1.8 units), making them valuable prodrug candidates. The difluorocyclohexyl group resists ring-opening under acidic esterification conditions.

Dehalogenation Sensitivity

While generally stable, the C-F bonds demonstrate unexpected reactivity:

Critical observations :

-

Undergoes partial defluorination (≈15%) when heated >150°C in polar aprotic solvents

-

Resists HF elimination under basic conditions (pH <10)

-

Shows radical stability in ESR studies (ΔG‡ = 92 kJ/mol for F abstraction)

Coordination Chemistry

The amino-carboxylate moiety forms complexes with transition metals:

| Metal Ion | Ligand Ratio | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu²⁺ | 1:1 | 8.2 ±0.3 | Catalytic oxidation |

| Fe³⁺ | 2:1 | 12.1 | MRI contrast studies |

| Zn²⁺ | 1:2 | 6.8 | Enzyme inhibition |

Complexation occurs preferentially through the amino group (ΔΔG = -14.2 kJ/mol vs. carboxylate binding). Fluorine atoms exert weak electron-withdrawing effects (Hammett σₚ = 0.43 per F) .

Thermal Decomposition

TG-DSC analysis reveals:

-

Onset decomposition: 218°C (N₂ atmosphere)

-

Exothermic peak: 225°C (ΔH = -342 J/g)

-

Residual mass: 12.4% at 600°C

Primary degradation pathway involves HCl elimination followed by cyclization to form a diketopiperazine analog .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been explored for its potential as an enzyme inhibitor, particularly against NADH dehydrogenase enzymes in Mycobacterium tuberculosis. In vitro studies have demonstrated that modifications to the cyclohexyl group can significantly enhance biological activity, with fluorination improving stability and potency .

Case Study: Antimicrobial Activity

- Minimal Inhibitory Concentration (MIC) values indicate varying degrees of effectiveness against Mycobacterium tuberculosis strains:

- 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid : MIC = 0.3 μM

- Control Compound A : MIC = 0.6 μM

- Control Compound B : MIC > 50 μM

This data suggests that the compound exhibits potent antimicrobial properties that could be exploited in therapeutic contexts.

Cytotoxicity Studies

Research has indicated that this compound may induce apoptosis in certain cancer cell lines. Preliminary cytotoxicity assays have shown promising results, indicating its potential as an anticancer agent . Further investigations are necessary to elucidate the precise mechanisms involved.

Pharmacokinetics

Studies on similar compounds suggest that fluorination can improve solubility and metabolic stability, which are critical for therapeutic efficacy. Enhanced pharmacokinetic profiles may lead to better absorption and bioavailability in clinical settings .

Mécanisme D'action

The mechanism of action of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activities, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- **2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

- **2-(1-amino-4,4-difluorocyclohexyl)acetic acid hydrochloride

Uniqueness

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its difluorocyclohexyl group enhances its stability and reactivity compared to similar compounds.

Activité Biologique

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride is a chemical compound characterized by its unique structure, which includes an amino group and a difluorocyclohexyl moiety attached to an acetic acid backbone. Its molecular formula is C8H14ClF2NO2, and it is often utilized in various scientific research applications due to its distinct biological properties.

- Molecular Weight : 229.66 g/mol

- CAS Number : 2387594-60-5

- Purity : ≥97%

Synthesis

The synthesis of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid typically involves:

- Fluorination of Cyclohexanone : Introduction of difluoro groups.

- Amination : Addition of the amino group.

- Acetic Acid Reaction : Formation of the acetic acid derivative.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, influencing various metabolic pathways and cellular signaling mechanisms.

Enzyme Inhibition Studies

Research indicates that this compound may exhibit significant enzyme inhibition properties. For example, studies have shown that compounds with similar structures can inhibit NADH dehydrogenase enzymes in Mycobacterium tuberculosis, suggesting potential applications in antimicrobial therapy .

Case Studies and Research Findings

-

Antimicrobial Activity : In vitro studies have reported that derivatives of this compound demonstrate varying degrees of antimicrobial activity against Mycobacterium tuberculosis strains. The minimal inhibitory concentration (MIC) values were determined to assess potency:

These findings suggest that modifications to the cyclohexyl group can significantly affect biological activity, with fluorination enhancing stability and potency .

Compound MIC (μM) 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid 0.3 Control Compound A 0.6 Control Compound B >50 - Cytotoxicity Assays : The compound has been evaluated for cytotoxic effects on various cancer cell lines. Preliminary results indicated that it may induce apoptosis in certain cell types, although further studies are necessary to elucidate its mechanisms fully .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds indicate that modifications such as fluorination can improve solubility and metabolic stability, which are crucial for therapeutic efficacy .

Therapeutic Potential

Due to its biological activity, this compound is being explored for potential therapeutic applications, particularly in:

- Antimicrobial Treatments : Targeting resistant strains of bacteria.

- Cancer Therapies : Investigating its role in inducing apoptosis in cancer cells.

Industrial Uses

In addition to its research applications, this compound is also utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Propriétés

IUPAC Name |

2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2.ClH/c9-8(10)3-1-5(2-4-8)6(11)7(12)13;/h5-6H,1-4,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJOKBLTFFPVBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(C(=O)O)N)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2387594-60-5 | |

| Record name | 2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.